Lead citrate

CAS No.: 512-26-5

Cat. No.: VC3711321

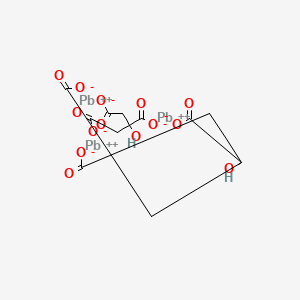

Molecular Formula: C6H8O7Pb

Molecular Weight: 399 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 512-26-5 |

|---|---|

| Molecular Formula | C6H8O7Pb |

| Molecular Weight | 399 g/mol |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) |

| Standard InChI | InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

| Standard InChI Key | JNLCUVJKTXKKSG-UHFFFAOYSA-N |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] |

| Canonical SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

Introduction

Chemical and Physical Properties

Chemical Structure and Composition

Lead citrate's chemical composition varies depending on the specific form of the compound, with several structural variations reported in scientific literature:

| Form | Molecular Formula | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| Standard form | C₆H₈O₇Pb | 399.32 | |

| Tri-lead form | C₁₂H₁₀O₁₄Pb₃ | 999.8 | |

| Trihydrate | Pb(C₆H₅O₇)₂·3H₂O | 1053.82 |

These variations reflect different structural arrangements of lead and citrate ions, as well as the presence of water molecules in certain forms, which influence their reactivity and applications.

Physical Characteristics

Lead citrate demonstrates several key physical properties that determine its handling requirements and application parameters:

| Property | Value | Source |

|---|---|---|

| Appearance | White to yellow powder | |

| Boiling Point | 309.6°C | |

| Flash Point | 155.2°C | |

| Moisture content | ≤2% | |

| pH (water extractives) | 5-6 | |

| Lead content | 60.93-62.17% |

Solubility and Reactivity

Interestingly, scientific literature shows some discrepancies regarding lead citrate's solubility:

This apparent contradiction may be explained by differences in the specific forms of lead citrate being described or variations in testing conditions.

Lead citrate exhibits high reactivity with carbon dioxide, forming lead carbonate (a white toxic precipitate) in the presence of oxygen . This characteristic necessitates specialized handling during electron microscopy procedures to maintain a CO₂-free environment.

Applications in Electron Microscopy

Contrast Enhancement Mechanism

In electron microscopy, lead citrate functions as a contrast enhancer through specific interactions with cellular components. It primarily interacts with proteins and glycogens within biological samples . The compound binds to osmium and uranyl acetate, significantly enhancing the contrast of various cellular structures and enabling detailed ultrastructural analysis .

Double Contrasting Method

The double contrast method using uranyl acetate and lead citrate represents the standard routine contrasting technique for electron microscopy . This combined approach enhances different cellular components:

-

Uranyl acetate interacts with lipids and proteins, forming yellow, needle-like crystal structures when improperly used

-

Lead citrate interacts with proteins and glycogens, providing complementary contrast enhancement

Together, these agents deliver comprehensive visualization of cellular ultrastructure essential for detailed morphological studies.

Technical Considerations and Protocols

The preparation and handling of lead citrate solutions require specialized techniques due to their reactivity with CO₂ . Key procedural recommendations include:

-

Preparing and storing lead solutions in plastic rather than glass vials

-

Maintaining a CO₂-free environment during staining to prevent precipitation

-

Using CO₂-free water (boiled double-distilled water stored in tightly sealed bottles)

-

Creating a CO₂-free staining chamber using NaOH to absorb ambient CO₂

Automated contrasting systems, such as the Leica EM AC20, have been developed to address challenges associated with manual lead citrate staining. These systems provide standardized, closed processes that minimize user contact with hazardous reagents while eliminating traditional problems like precipitate formation .

Industrial Applications

Propellant Technology

Beyond its applications in electron microscopy, lead citrate serves as a burning rate catalyst in solid propellants, influencing combustion dynamics in specialized propulsion systems .

Precursor for Lead Compounds

Lead citrate functions as an important precursor for the production of other lead-based compounds, particularly high-purity lead oxide. Research demonstrates that through controlled thermal decomposition at 350°C with a holding time of 1 hour, pure porous lead oxide powder with 99.9% purity can be successfully produced from lead citrate precursors .

Synthesis and Production Methods

Ultrasonic-Assisted Synthesis

Recent technological advances include ultrasonic-assisted synthesis of lead citrate, which substantially enhances reaction kinetics. This innovative method has been specifically applied to lead recovery from lead sulfate in spent lead-acid batteries using citric acid–sodium citrate solutions .

Research indicates that ultrasonic-assisted technology effectively reduces the apparent activation energy during the desulfurization process from 43.27 kJ/mol to 35.15 kJ/mol . This energy reduction represents significant efficiency improvements in the production process.

Product Characteristics and Advantages

Lead citrate produced through ultrasonic-assisted leaching demonstrates superior physical characteristics, including:

-

Smaller particle size distribution

-

Larger specific surface area

These improved characteristics make ultrasonically-produced lead citrate particularly valuable for applications requiring high surface reactivity and uniform particle distribution.

Current Research Developments

Sustainable Recovery Methods

Current research focuses extensively on developing sustainable methods for lead recovery from waste materials. The ultrasonic-assisted recovery of lead from spent lead-acid batteries represents an innovative approach that simultaneously addresses environmental concerns and provides an efficient synthesis pathway for lead citrate .

Automated Processing Systems

Technological advances in automated contrasting systems for electron microscopy have significantly improved safety and reproducibility in lead citrate applications. These systems respond to scientific demands for reproducibility and high sample quality while reducing reagent consumption and minimizing exposure to hazardous materials .

The development of standardized, closed, and automated processes ensures consistent results while eliminating traditional problems associated with manual staining techniques, such as uranyl or lead precipitates, health risks, and excessive reagent consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume